![molecular formula C18H16ClN5O2 B2681499 N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide CAS No. 871323-39-6](/img/structure/B2681499.png)
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide
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Description
Scientific Research Applications
Synthesis and Potential Anticancer Applications
A study by Atta and Abdel‐Latif (2021) explored the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed good inhibitory activity against four cell lines, highlighting the potential of such compounds in anticancer research. Although not directly mentioning N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide, this research indicates the broader interest in synthesizing new compounds with similar structures for anticancer applications (Atta & Abdel‐Latif, 2021).
Enzyme Inhibition for Therapeutic Use
Riaz et al. (2020) conducted research on new synthetic 1,2,4-triazole derivatives, evaluating their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy. This study showcases the application of triazole derivatives in developing potential therapeutic agents, hinting at the usefulness of compounds like N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide in similar contexts (Riaz et al., 2020).
Antimicrobial Applications
Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which were evaluated for antimicrobial activity. The study's focus on synthesizing compounds for antimicrobial evaluation suggests the potential for utilizing N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide in developing new antimicrobial agents (Patel & Shaikh, 2011).
Safe Synthetic Processes
Gutmann et al. (2012) discussed the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor, emphasizing the importance of safe synthesis methods in chemical research. This study points to the broader theme of developing safer and more efficient synthetic routes, which could be applicable to the synthesis of compounds like N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide (Gutmann et al., 2012).
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-9-3-13(19)4-10-16)18(26)21-15-7-5-14(6-8-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFLQECPVFPOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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